Structural Differentiation from Non-Oxo Acyl-CoA Analog: Impact on Molecular Weight and Formula
The compound differs fundamentally from its reduced counterpart, (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA, due to the presence of a 3-oxo group. This structural difference results in quantifiable changes in its molecular formula and average monoisotopic mass, which are critical for accurate analytical detection and differentiation [1]. The data shows a mass shift of +14 Da and a change in elemental composition [2].
| Evidence Dimension | Monisotopic Molecular Mass |
|---|---|
| Target Compound Data | 1093.3398 Da |
| Comparator Or Baseline | (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA: 1079.3605 Da |
| Quantified Difference | Delta = +13.9793 Da (≈ +14 Da) |
| Conditions | Data derived from authoritative chemical databases; values for the neutral forms [REFS-1, REFS-2]. |
Why This Matters
The +14 Da mass shift is essential for unambiguous identification in LC-MS/MS workflows, preventing misidentification and ensuring data integrity when studying fatty acid elongation.
- [1] ChEBI. (2024). CHEBI:63541 - (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA. EMBL-EBI. View Source
- [2] ChEBI. (2013). CHEBI:73887 - (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA. EMBL-EBI. View Source
